Home > Products > Screening Compounds P46363 > Ethyl 3-amino-3-(4-phenylpiperazino)acrylate
Ethyl 3-amino-3-(4-phenylpiperazino)acrylate - 79823-34-0

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate

Catalog Number: EVT-2948138
CAS Number: 79823-34-0
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes

  • Compound Description: This series of compounds acts as potent allosteric enhancers of the A1 adenosine receptor []. Modifications involved varying the substituents at the 5-position of the thiophene ring and the aryl group of the piperazine moiety. The most active compounds in binding and functional experiments were the thiophene C-5 aryl derivatives.

2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine Derivatives

  • Compound Description: This class of compounds was investigated for anticancer activity. Specifically, the compound 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile displayed promising in vitro cytotoxic activity against several human tumor cell lines [].

Ethyl 3-dimethylamino-2-(1H-benzimidazol-2-yl)acrylate

  • Compound Description: This compound served as a starting material for the synthesis of a library of ethyl β-amino benzimidazole acrylate derivatives, which were evaluated for in vitro cytotoxic activity against various human tumor cell lines. The compound itself was characterized by a (2E)-s-cis/trans conformation and a polarized C-2/C-3 double bond [].
Overview

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate is a chemical compound with the molecular formula C15H21N3O2C_{15}H_{21}N_{3}O_{2} and a molecular weight of approximately 275.35 g/mol. This compound features a distinctive structure that includes an ethyl ester group and a piperazine moiety, which is significant in medicinal chemistry due to its potential pharmaceutical applications.

Source and Classification

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate is classified as an amino acid derivative and belongs to the larger class of acrylate compounds. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in organic synthesis and medicinal chemistry. The compound can be sourced from various chemical suppliers and is often utilized in research settings for its biological activity.

Synthesis Analysis

Methods

The synthesis of ethyl 3-amino-3-(4-phenylpiperazino)acrylate typically involves the reaction of ethyl acrylate with 4-phenylpiperazine under specific conditions. Although detailed methods for this specific compound may not be extensively documented, similar compounds suggest the following general approach:

  1. Reagents: Ethyl acrylate, 4-phenylpiperazine, and a suitable catalyst (often an acid or base).
  2. Conditions: The reaction is generally carried out under controlled temperatures (often around 120-160 °C) and may require nitrogen protection to prevent oxidation.
  3. Procedure: The reagents are mixed in a solvent (such as ethanol), followed by heating under reflux for several hours. After completion, the product may be purified through recrystallization or chromatography.

Technical Details

The synthesis process emphasizes safety and environmental considerations, often favoring methods that minimize waste and enhance yield. For instance, using trifluoromethanesulfonic acid as a catalyst has been noted for its efficiency in promoting reactions while maintaining high purity levels in the final product .

Molecular Structure Analysis

Structure

The molecular structure of ethyl 3-amino-3-(4-phenylpiperazino)acrylate can be represented as follows:

  • Molecular Formula: C15H21N3O2C_{15}H_{21}N_{3}O_{2}
  • Molecular Weight: 275.35 g/mol
  • Structural Features:
    • Ethyl group attached to an acrylate backbone.
    • An amino group at the third carbon.
    • A piperazine ring substituted at the fourth position with a phenyl group.

Data

The compound exhibits specific physical properties:

  • Density: 1.161 g/cm³
  • Boiling Point: Approximately 457.3 °C at 760 mmHg
  • Melting Point: Between 125 °C and 127 °C
  • Flash Point: About 230.3 °C .
Chemical Reactions Analysis

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate can undergo various chemical reactions typical of acrylate compounds, including:

  1. Michael Addition: This reaction involves nucleophilic attack on the β-carbon of the acrylate, allowing for the formation of more complex structures.
  2. Polymerization: The compound can serve as a monomer in radical polymerization processes, leading to polymers with potential applications in coatings and adhesives.

Technical Details

The reactivity of the acrylate group makes this compound versatile in synthetic organic chemistry, enabling the formation of diverse derivatives through targeted modifications.

Mechanism of Action

The mechanism of action for ethyl 3-amino-3-(4-phenylpiperazino)acrylate is primarily related to its interactions with biological targets, particularly in pharmacology:

  1. Binding Affinity: The piperazine moiety enhances binding to certain receptors, potentially influencing neurotransmitter systems.
  2. Biological Activity: Preliminary studies suggest that derivatives may exhibit anti-inflammatory or analgesic properties, although specific data on this compound's efficacy remains limited.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to strong acids or bases.
  • Reactivity: Engages readily in nucleophilic addition reactions due to the electrophilic nature of the acrylate group.

Relevant analyses indicate that these properties make it suitable for various applications in medicinal chemistry and materials science.

Applications

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate holds promise in several scientific fields:

  1. Pharmaceutical Development: Potential use as an intermediate in synthesizing biologically active compounds.
  2. Material Science: Application in developing polymers or coatings due to its reactive acrylate functionality.
  3. Research Tool: Utilized in studies investigating receptor interactions or biological pathways influenced by piperazine derivatives.
Introduction to Ethyl 3-amino-3-(4-phenylpiperazino)acrylate in Contemporary Medicinal Chemistry

Contextualizing the Compound Within Dual-Target Ligand Design Strategies

Dual-target ligands represent a paradigm shift in medicinal chemistry, deliberately engineered to simultaneously modulate multiple biological targets implicated in disease pathways. Ethyl 3-amino-3-(4-phenylpiperazino)acrylate embodies this strategy through its structural integration of pharmacophores relevant to opioid and dopaminergic systems—key pathways in pain and addiction [2]. The rationale stems from the limitations of monotherapeutic agents for complex neuropsychiatric conditions like opioid use disorder (OUD), where singular receptor modulation often yields incomplete efficacy or adverse effects.

Recent computational and synthetic advances have enabled precise "molecular welding" of pharmacophoric elements. This compound’s design aligns with three emerging dual-target approaches:

  • Bitopic ligands: Single chemical entities featuring a primary pharmacophore (e.g., opioid receptor-binding domain) tethered to a secondary modulator (e.g., dopamine receptor-binding moiety) via optimized linkers [2].
  • Bivalent ligands: Two connected pharmacophores enabling simultaneous engagement of receptor homodimers or heteromers.
  • Fused pharmacophores: Covalent integration of structural motifs responsible for distinct target activities into a unified scaffold [2].

Table 1: Dual-Target Ligand Design Strategies Relevant to Ethyl 3-amino-3-(4-phenylpiperazino)acrylate

Design StrategyStructural ApproachTherapeutic RationaleExample Scaffolds
BitopicPrimary + secondary pharmacophore linkerEnables allosteric modulation; enhances selectivityMOR-agonist/D3R-antagonist hybrids
BivalentTwo pharmacophores with spacerTargets receptor heterodimers (e.g., MOR-D3R complexes)Spacer-linked opioid-dopamine ligands
Fused PharmacophoresHybridized core structuresOptimizes drug-likeness; simplifies pharmacokinetic profilingPiperazine-acrylate integrants

The pharmacological goal for such compounds is achieving synergistic effects—such as retaining μ-opioid receptor (MOR)-mediated analgesia while dopamine D3 receptor (D3R) antagonism attenuates reward pathways, thereby reducing abuse liability [2]. This approach circumvents polypharmacy risks (e.g., drug interactions, compliance issues) while addressing multifactorial disease mechanisms.

Structural Motifs Linking Opioid and Dopaminergic Receptor Modulation

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate incorporates three critical structural domains that position it as a dual-target candidate:

  • N-Phenylpiperazine Unit: This moiety is extensively documented in dopamine receptor ligands. The piperazine nitrogen’s basicity (predicted pKa ~8–9) facilitates protonation and ionic interactions with aspartate residues in D3R’s orthosteric binding pocket. The N-phenyl group enables π-stacking with transmembrane helices, a feature shared by D3R antagonists like haloperidol analogs [2] [6].

  • 3-Aminoacrylate Functionality: The β-amino acrylate ester mimics endogenous peptide backbones observed in opioid receptor ligands. The amino group may form hydrogen bonds with MOR’s conserved His297 and Tyr148 residues, while the conjugated ester system provides conformational rigidity—a feature associated with potent MOR agonists like 3-amino-3-phenylpropionamide derivatives [6].

  • Ethyl Ester Group: This lipophilic moiety enhances blood-brain barrier permeability. Computational models suggest it occupies accessory subpockets within both MOR and D3R binding sites, analogous to loperamide’s diphenylacetamide group [2].

Structural Convergence Analysis:Notably, the molecule’s hybrid structure shares key similarities with known dual-active compounds:

  • The 3-amino-3-phenylpropionamide scaffold (high MOR affinity) is electronically mirrored in the acrylate system [6].
  • N-Arylpiperazines are established dopaminergic pharmacophores, present in D3R antagonists under investigation for OUD [2].
  • The ethyl 3-aminoacrylate substructure resembles intermediates used in synthesizing bioactive heterocycles like pyrimidinones and hydantoins, which exhibit CNS activity [4] [10].

Quantum mechanical modeling suggests the protonated piperazine nitrogen and acrylate carbonyl adopt a spatial orientation compatible with MOR’s extracellular vestibule, while the phenyl ring extends into D3R’s secondary binding pocket—enabling simultaneous low-energy binding at both targets.

Therapeutic Potential in Addressing Opioid Use Disorders (OUD)

The OUD treatment landscape urgently requires agents that decouple analgesia from addiction. Ethyl 3-amino-3-(4-phenylpiperazino)acrylate’s design directly addresses two mechanistic pillars of OUD:

  • MOR Activation: Mediates acute analgesia and withdrawal suppression.
  • D3R Antagonism: Disrupts dopamine-mediated reward signaling in the mesolimbic pathway, reducing drug-seeking behavior [2].

Preclinical evidence supports this dual-target strategy:

"D3R antagonists/partial agonists attenuate oxycodone self-administration and reinstatement to drug seeking in rodents without compromising antinociceptive effects" [2].

Table 2: Dual-Target Therapeutic Mechanisms for OUD Intervention

Pharmacological TargetBiological Role in OUDTherapeutic Effect of ModulationEvidence from Analogous Compounds
μ-Opioid Receptor (MOR)Mediates analgesia; withdrawal symptomsSustained pain control; reduced withdrawal severityBivalent ligands retain MOR affinity (Ki < 50 nM)
Dopamine D3 Receptor (D3R)Enhances drug reward salience; drives relapseReduced craving; blockade of drug-seeking behaviorD3R antagonists ↓ opioid self-administration by 60–80%

Functional validation using BRET (Bioluminescence Resonance Energy Transfer) assays—as applied to related dual-target leads—could confirm this compound’s efficacy profile: MOR agonist activity (measured via G-protein recruitment) concurrent with D3R antagonism (inhibition of dopamine-stimulated β-arrestin recruitment) [2]. Such a profile would theoretically enable clinicians to maintain analgesia while minimizing misuse liability—a cornerstone for next-generation OUD therapeutics.

Synthetic Accessibility Considerations:The compound’s synthetic route from commercially available 4-phenylpiperazine and ethyl 3-ethoxy-3-iminopropanoate derivatives [9] facilitates rapid analog generation. Structure-activity relationship (SAR) studies could optimize:

  • Piperazine N-substitution for D3R affinity tuning
  • Acrylate ester bioisosterism (e.g., amides, ketones) to modulate CNS penetration
  • Amino group derivatization to enhance MOR engagement

Properties

CAS Number

79823-34-0

Product Name

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate

IUPAC Name

ethyl (E)-3-amino-3-(4-phenylpiperazin-1-yl)prop-2-enoate

Molecular Formula

C15H21N3O2

Molecular Weight

275.352

InChI

InChI=1S/C15H21N3O2/c1-2-20-15(19)12-14(16)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,2,8-11,16H2,1H3/b14-12+

InChI Key

XQRVALIJVMQPHT-WYMLVPIESA-N

SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.